1H-2-Benzopyran-1-one, 3,4-dihydro-6,8-dimethoxy-3-methyl-, (3R)-
1H-2-Benzopyran-1-one, 3,4-dihydro-6,8-dimethoxy-3-methyl-, (3R)-
Brand Name:
Vulcanchem
CAS No.:
15766-71-9
VCID:
VC0098515
InChI:
InChI=1S/C12H14O4/c1-7-4-8-5-9(14-2)6-10(15-3)11(8)12(13)16-7/h5-7H,4H2,1-3H3/t7-/m1/s1
SMILES:
CC1CC2=C(C(=CC(=C2)OC)OC)C(=O)O1
Molecular Formula:
C12H14O4
Molecular Weight:
222.24 g/mol
1H-2-Benzopyran-1-one, 3,4-dihydro-6,8-dimethoxy-3-methyl-, (3R)-
CAS No.: 15766-71-9
Main Products
VCID: VC0098515
Molecular Formula: C12H14O4
Molecular Weight: 222.24 g/mol
CAS No. | 15766-71-9 |
---|---|
Product Name | 1H-2-Benzopyran-1-one, 3,4-dihydro-6,8-dimethoxy-3-methyl-, (3R)- |
Molecular Formula | C12H14O4 |
Molecular Weight | 222.24 g/mol |
IUPAC Name | (3R)-6,8-dimethoxy-3-methyl-3,4-dihydroisochromen-1-one |
Standard InChI | InChI=1S/C12H14O4/c1-7-4-8-5-9(14-2)6-10(15-3)11(8)12(13)16-7/h5-7H,4H2,1-3H3/t7-/m1/s1 |
Standard InChIKey | XANBXQAFBJDNNB-SSDOTTSWSA-N |
Isomeric SMILES | C[C@@H]1CC2=C(C(=CC(=C2)OC)OC)C(=O)O1 |
SMILES | CC1CC2=C(C(=CC(=C2)OC)OC)C(=O)O1 |
Canonical SMILES | CC1CC2=C(C(=CC(=C2)OC)OC)C(=O)O1 |
PubChem Compound | 10331124 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume